O-(3-Hexyl) Dabigatran-d3 Ethyl Ester
CAS No.:
Cat. No.: VC0204063
Molecular Formula: C₃₄H₃₈D₃N₇O₅
Molecular Weight: 630.75
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₄H₃₈D₃N₇O₅ |
---|---|
Molecular Weight | 630.75 |
Introduction
Chemical Properties and Structure
Molecular Information
O-(3-Hexyl) Dabigatran-d3 Ethyl Ester is characterized by a precise molecular structure and several identifying properties. The compound has a molecular formula of C34D3H38N7O5, indicating the presence of 34 carbon atoms, 3 deuterium atoms, 38 hydrogen atoms, 7 nitrogen atoms, and 5 oxygen atoms . Its molecular weight is calculated as 630.752 Daltons, with an accurate mass of 630.336 . This information is crucial for analytical chemists who need to identify the compound in complex biological matrices.
Structural Identifiers
The compound can be uniquely identified using several standardized chemical notations. The SMILES notation provided is: [2H]C([2H])([2H])n1c(CNc2ccc(cc2)C(=N)NC(=O)OC(CC)CCC)nc3cc(ccc13)C(=O)N(CCC(=O)OCC)c4ccccn4 . The IUPAC name is ethyl 3-[[2-[[4-(N-hexan-3-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate . Additionally, the compound is assigned the CAS registry number 1610758-22-9, which serves as its unique identifier in chemical databases .
Data Table: Chemical Properties of O-(3-Hexyl) Dabigatran-d3 Ethyl Ester
Relationship to Dabigatran and Pharmacological Context
Dabigatran Background
To understand the significance of O-(3-Hexyl) Dabigatran-d3 Ethyl Ester, it is important to consider the parent compound dabigatran. Dabigatran is a direct thrombin inhibitor used clinically as an anticoagulant medication. It is administered as the prodrug dabigatran etexilate, which undergoes bioactivation in the body . The pharmacokinetics of dabigatran involve various physiological processes, including metabolism by esterases, transport by P-glycoprotein (P-gp), and elimination primarily through renal excretion .
Metabolic Pathways
Research has shown that dabigatran is also a substrate for UDP-glucuronosyltransferases (UGTs), particularly the UGT2B15 subtype, which contributes to its metabolism . This metabolic pathway results in the formation of dabigatran 1-O-acylglucuronide, which has been identified as the main active metabolite. Understanding these metabolic pathways is crucial for predicting drug interactions and dosing adjustments in various patient populations, particularly those with renal impairment .
Research Significance of Deuterated Derivatives
The deuterated derivative O-(3-Hexyl) Dabigatran-d3 Ethyl Ester likely serves important functions in pharmacokinetic and metabolic studies. Deuterium labeling is a common strategy in drug metabolism research, as it allows researchers to track specific compounds through metabolic pathways using mass spectrometry techniques . The stable isotope label provides a mass shift that can be detected in analytical instruments, enabling differentiation between the compound of interest and endogenous or related compounds in biological samples.
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